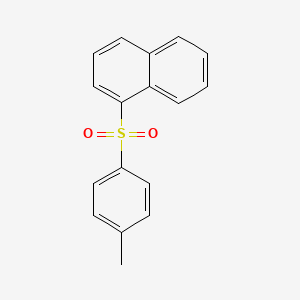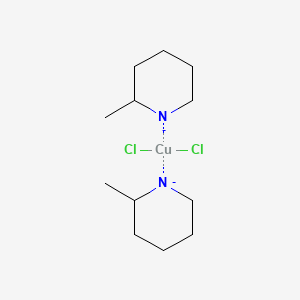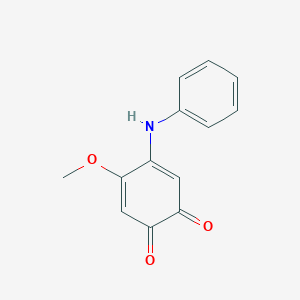
Gadolinium--nickel (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium–nickel (1/1) is a compound formed by the combination of gadolinium and nickel in equal proportions. Gadolinium is a rare-earth element known for its high neutron absorption cross-section, while nickel is a transition metal known for its corrosion resistance and magnetic properties. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gadolinium–nickel (1/1) can be synthesized through various methods, including solid-state reactions and electrodeposition. In solid-state reactions, gadolinium and nickel powders are mixed in stoichiometric amounts and heated at high temperatures to form the compound. The reaction typically occurs in an inert atmosphere to prevent oxidation.
Electrodeposition is another method used to prepare gadolinium–nickel (1/1). This involves the deposition of gadolinium and nickel ions onto a substrate from an electrolyte solution. The process is carried out under controlled conditions of temperature, current density, and electrolyte composition to achieve the desired stoichiometry and properties .
Industrial Production Methods
In industrial settings, gadolinium–nickel (1/1) is often produced using high-temperature alloying techniques. The elements are melted together in a furnace under an inert or reducing atmosphere to prevent oxidation. The molten alloy is then cast into ingots or other desired shapes. This method allows for the production of large quantities of the compound with consistent properties.
Analyse Des Réactions Chimiques
Types of Reactions
Gadolinium–nickel (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Gadolinium–nickel (1/1) can react with oxygen to form oxides of gadolinium and nickel. This reaction is typically slow at room temperature but can be accelerated at higher temperatures.
Reduction: The compound can be reduced by hydrogen or other reducing agents to form the metallic elements.
Substitution: Gadolinium–nickel (1/1) can undergo substitution reactions with other metals or ligands, leading to the formation of new compounds with different properties
Common Reagents and Conditions
Common reagents used in the reactions of gadolinium–nickel (1/1) include oxygen, hydrogen, and various metal salts. The reactions are typically carried out under controlled conditions of temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from the reactions of gadolinium–nickel (1/1) include gadolinium oxide, nickel oxide, and various substituted compounds. These products have different properties and applications depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Gadolinium–nickel (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Neutron Absorption: Gadolinium’s high neutron absorption cross-section makes gadolinium–nickel (1/1) valuable in neutron shielding and control applications in nuclear reactors
Magnetic Materials: The compound’s magnetic properties make it useful in the development of magnetic materials for data storage, sensors, and other electronic devices
Biomedical Imaging: Gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI).
Mécanisme D'action
The mechanism of action of gadolinium–nickel (1/1) depends on its application. In neutron absorption, gadolinium atoms capture neutrons, preventing them from causing further reactions. In magnetic applications, the compound’s magnetic properties arise from the alignment of electron spins in gadolinium and nickel atoms. In biomedical imaging, gadolinium enhances the contrast of MRI images by altering the relaxation times of hydrogen nuclei in tissues .
Comparaison Avec Des Composés Similaires
Gadolinium–nickel (1/1) can be compared with other gadolinium-based and nickel-based compounds to highlight its uniqueness. Similar compounds include:
Gadolinium–cobalt (1/1): Similar to gadolinium–nickel (1/1), this compound has magnetic properties but may differ in terms of corrosion resistance and neutron absorption capacity.
Nickel–chromium alloys: These alloys are known for their corrosion resistance and mechanical properties but lack the high neutron absorption capacity of gadolinium–nickel (1/1).
Gadolinium oxides: These compounds are primarily used for neutron absorption but do not have the same magnetic properties as gadolinium–nickel (1/1)
Propriétés
Numéro CAS |
12024-73-6 |
|---|---|
Formule moléculaire |
GdNi |
Poids moléculaire |
215.9 g/mol |
Nom IUPAC |
gadolinium;nickel |
InChI |
InChI=1S/Gd.Ni |
Clé InChI |
CVLNPENSSAFKOZ-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)



![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)

![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)





